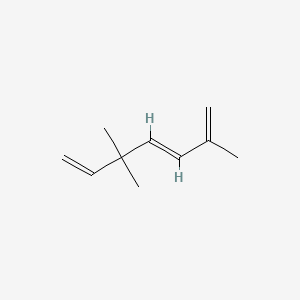
Artemisiatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a naturally occurring compound found in the essential oils of various Artemisia species . Artemisiatriene is known for its distinctive aromatic properties and has been studied for its potential biological activities.
Preparation Methods
Artemisiatriene can be extracted from Artemisia plants using methods such as steam distillation or solvent extraction . These methods involve isolating the essential oils from the plant material, followed by purification to obtain this compound. Industrial production methods may involve optimizing these extraction techniques to increase yield and purity.
Chemical Reactions Analysis
Artemisiatriene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or other oxygenated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of artemisiatriene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of inflammatory mediators . The compound may also interact with cellular receptors and enzymes, leading to its observed biological activities .
Comparison with Similar Compounds
Artemisiatriene is similar to other compounds found in the Artemisia genus, such as artemisinin and its derivatives . this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Similar compounds include:
Properties
CAS No. |
18383-70-5 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(3E)-2,5,5-trimethylhepta-1,3,6-triene |
InChI |
InChI=1S/C10H16/c1-6-10(4,5)8-7-9(2)3/h6-8H,1-2H2,3-5H3/b8-7+ |
InChI Key |
BYLJEQIUXOYKOB-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=C)/C=C/C(C)(C)C=C |
Canonical SMILES |
CC(=C)C=CC(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















